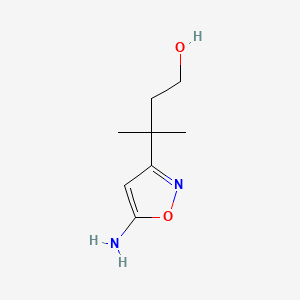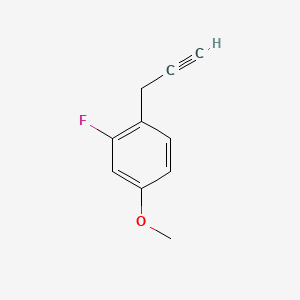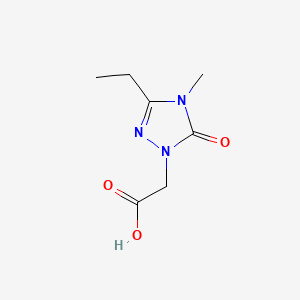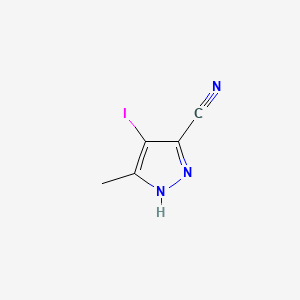
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol, also known as 3-AOMB, is a synthetic derivative of the naturally occurring amino acid L-tryptophan. It is a non-selective agonist of the serotonin 5-HT2A receptor and has been studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. 3-AOMB has a unique mechanism of action and has been found to be more potent than other serotonin 5-HT2A agonists.
科学的研究の応用
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has been studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied as a potential treatment for Parkinson’s disease, Alzheimer’s disease, and schizophrenia. In addition, this compound has been studied as a potential neuroprotective agent and may have potential applications in the treatment of neurodegenerative diseases.
作用機序
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol is a non-selective agonist of the serotonin 5-HT2A receptor. It binds to the 5-HT2A receptor and activates it, leading to a cascade of biochemical and physiological effects. Activation of the 5-HT2A receptor leads to increased levels of serotonin in the brain, which has been linked to improved mood and reduced anxiety.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to increase levels of serotonin in the brain, which has been linked to improved mood and reduced anxiety. In addition, this compound has been found to increase levels of dopamine and norepinephrine, which may have positive effects on cognitive performance. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is responsible for regulating stress responses.
実験室実験の利点と制限
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol has several advantages for use in laboratory experiments. It is a non-selective agonist of the serotonin 5-HT2A receptor, which makes it an ideal agent for studying the effects of serotonin on behavior and physiology. In addition, this compound is relatively easy to synthesize and is stable in a variety of solvents. However, there are some limitations to the use of this compound in laboratory experiments. It has a short half-life in vivo, which means that it must be administered multiple times in order to maintain its effects. In addition, this compound has been found to have some toxic side effects, such as nausea and vomiting, when administered in high doses.
将来の方向性
There are several potential future directions for 3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol. It could be studied as a potential therapeutic agent in the treatment of depression, anxiety, and other psychiatric disorders. It could also be studied as a potential treatment for Parkinson’s disease, Alzheimer’s disease, and schizophrenia. In addition, this compound could be studied as a potential neuroprotective agent and may have potential applications in the treatment of neurodegenerative diseases. Finally, this compound could be studied as a potential treatment for drug addiction, as it has been found to have some effects on the reward pathways in the brain.
合成法
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol can be synthesized from L-tryptophan using a two-step procedure. The first step involves the formation of a Schiff base intermediate by reacting L-tryptophan with formaldehyde in the presence of a base such as sodium hydroxide. The second step involves the deprotonation of the Schiff base intermediate to form this compound. This reaction is typically performed in an organic solvent such as dimethylformamide (DMF).
特性
IUPAC Name |
3-(5-amino-1,2-oxazol-3-yl)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3-4-11)6-5-7(9)12-10-6/h5,11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXDHCVOBXGOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C1=NOC(=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)


![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)



![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)


![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)


